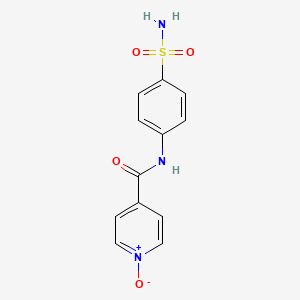

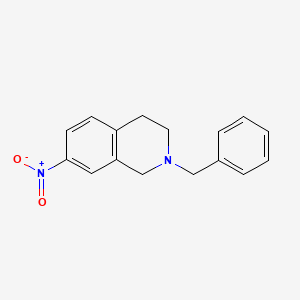

![molecular formula C25H31N3O7S2 B2517645 6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-70-1](/img/structure/B2517645.png)

6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with various precursors. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is achieved by reacting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This is followed by coupling with aromatic aldehydes to afford Schiff base compounds . Similarly, ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno pyridine-3-carboxylate is synthesized using the Gewald reaction, which involves 1-methyl-2,6-diphenylpiperidin-4-one, ethyl cynoacetate, and sulfur in the presence of morpholine .

Molecular Structure Analysis

X-ray crystallographic analysis is a common technique used to determine the molecular and crystal structure of these compounds. For example, compound (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds . The crystal structure of another compound, (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate, is also determined by single-crystal X-ray diffraction, revealing intramolecular N–H…S and C–H…N interactions .

Chemical Reactions Analysis

The compounds synthesized often exhibit the ability to form Schiff bases through the reaction with aromatic aldehydes . The Claisen-Schmidt reaction is used to synthesize precursors like 1,5-diphenylpenta-1,4-dien-3-one, which is then further reacted in the synthesis of other compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR . The crystal structures are further analyzed to understand the stabilization through hydrogen bonding and other interactions like C–H…O, C–H…F, and C–H…π, which contribute to the supramolecular aggregation in the solid state .

Scientific Research Applications

Synthesis and Characterization

The research on compounds structurally related to 6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves the synthesis and characterization of novel organic molecules. These studies focus on developing new synthetic routes and understanding the chemical and physical properties of the compounds. For instance, Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives, employing starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The resulting Schiff base compounds exhibited distinct X-ray crystallographic and DFT analyses, revealing specific intramolecular hydrogen bonding patterns (Çolak, Karayel, Buldurun, & Turan, 2021).

Photophysical Properties

Research efforts have been directed towards understanding the photophysical properties of related thienopyridine derivatives. Ershov et al. (2019) conducted a detailed study on the synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates to explore their spectral-fluorescent properties. This study aimed to correlate the chemical structure of synthesized compounds with their photophysical behaviors, providing insights into potential applications in materials science and photonic devices (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of thieno[2,3-c]pyridine are investigated for their potential biological activities. For example, Mattsson et al. (2010) explored the drug delivery applications of lipophilic pyrenyl derivatives encapsulated in a water-soluble metalla-cage. This study demonstrates the potential of structurally complex thienopyridines in enhancing the bioavailability of hydrophobic drugs, showcasing their relevance in drug design and delivery systems (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

properties

IUPAC Name |

6-O-ethyl 3-O-methyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O7S2/c1-4-35-25(31)27-14-12-19-20(15-27)36-23(21(19)24(30)34-3)26-22(29)17-8-10-18(11-9-17)37(32,33)28-13-6-5-7-16(28)2/h8-11,16H,4-7,12-15H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJATZPRVLQPHOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)

![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)

![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)

![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2517584.png)